(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine
Overview
Description
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a chemical compound with the molecular formula C6H3BrF4N2 It is characterized by the presence of a bromine atom and four fluorine atoms attached to a phenyl ring, along with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine typically involves the reaction of halogenated benzene derivatives with hydrazine monohydrate. A general procedure includes dissolving the halogenated benzene in ethanol, adding hydrazine monohydrate, and refluxing the mixture for several hours. The reaction mixture is then cooled, poured into water, and the precipitate is filtered and recrystallized from hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation and reduction reactions can lead to different hydrazine derivatives.
Scientific Research Applications
(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Medicine: Its unique structural features make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, influencing their function. The pathways involved depend on the specific application, such as inhibiting enzyme activity or modifying protein structures.
Comparison with Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 4-Bromo-2,3,5,6-tetrafluoroaniline
Comparison: (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to other similar compounds. For instance, while 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, this compound’s hydrazine group allows for a broader range of chemical transformations .
Properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNTMIIWYYOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305267 | |
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2797-79-7 | |
Record name | 2797-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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